2-((4-Chlorophenyl)ethynyl)aniline
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Overview
Description
2-((4-Chlorophenyl)ethynyl)aniline is an organic compound with the molecular formula C14H10ClN It is characterized by the presence of a chlorophenyl group attached to an ethynyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorophenyl)ethynyl)aniline typically involves the coupling of 4-chlorophenylacetylene with aniline. One common method is the palladium-catalyzed Sonogashira coupling reaction. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The typical reaction conditions include the use of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine or potassium carbonate. The reaction is usually performed in a solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline moiety can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Bromine, nitric acid, and other electrophilic reagents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-((4-Chlorophenyl)ethynyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)ethynyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethynyl group can facilitate interactions with specific molecular targets, while the aniline moiety can participate in hydrogen bonding and other interactions. The exact pathways involved vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
2-((4-Bromophenyl)ethynyl)aniline: Similar structure but with a bromine atom instead of chlorine.
2-((4-Fluorophenyl)ethynyl)aniline: Similar structure but with a fluorine atom instead of chlorine.
2-((4-Methylphenyl)ethynyl)aniline: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 2-((4-Chlorophenyl)ethynyl)aniline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine atom can participate in halogen bonding and can affect the compound’s electronic properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethynyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMODDNMUXZNAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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